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molecular formula C6H4I2N2O2 B146649 2,6-Diiodo-4-nitroaniline CAS No. 5398-27-6

2,6-Diiodo-4-nitroaniline

Cat. No. B146649
M. Wt: 389.92 g/mol
InChI Key: YPVYMWQYENWFAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08093385B2

Procedure details

To an iced-cooled solution of concentrated H2SO4 (95-98%, 100 mL) was added in small portions 2,6-diiodo-4-nitroaniline (25 g, 64.1 mmol). After complete dissolution of the aniline, NaNO2 (9.7 g, 141 mmol) was added at 0° C. and stirred for 2 h at this temperature. Then, the viscous black solution was poured into ice (500 g) and any solid material was filtered off. The brown filtrate obtained was carefully poured into a refluxed solution of CuSO4.5H2O (1.0 g, 6.4 mmol) in EtOH (300 mL) and stirred at reflux for 2 h to reduce the diazonium salt. After cooling to room temperature, 3,5-diiodonitrobenzene precipitated from the reaction mixture. After filtration, the product was then recrystallized with hot EtOH to give 15.92 g (67%) of fine brown needles. HR-MS-EI(+): calculated for C6H3I2NO2 [M] 374.8253, found 374.8354.
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
9.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Three
[Compound]
Name
CuSO4.5H2O
Quantity
1 g
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
67%

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.[I:6][C:7]1[CH:13]=[C:12]([N+:14]([O-:16])=[O:15])[CH:11]=[C:10]([I:17])[C:8]=1N.NC1C=CC=CC=1.N([O-])=O.[Na+]>CCO>[I:6][C:7]1[CH:13]=[C:12]([N+:14]([O-:16])=[O:15])[CH:11]=[C:10]([I:17])[CH:8]=1 |f:3.4|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
25 g
Type
reactant
Smiles
IC1=C(N)C(=CC(=C1)[N+](=O)[O-])I
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
9.7 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
ice
Quantity
500 g
Type
reactant
Smiles
Step Four
Name
CuSO4.5H2O
Quantity
1 g
Type
reactant
Smiles
Name
Quantity
300 mL
Type
solvent
Smiles
CCO
Step Five
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 h at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at 0° C.
FILTRATION
Type
FILTRATION
Details
any solid material was filtered off
CUSTOM
Type
CUSTOM
Details
The brown filtrate obtained
STIRRING
Type
STIRRING
Details
stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
3,5-diiodonitrobenzene precipitated from the reaction mixture
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the product was then recrystallized with hot EtOH

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
IC=1C=C(C=C(C1)I)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 15.92 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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